molecular formula C8H14O3 B13193645 Methyl (2E)-2-(ethoxymethylidene)butanoate

Methyl (2E)-2-(ethoxymethylidene)butanoate

Cat. No.: B13193645
M. Wt: 158.19 g/mol
InChI Key: SXFBUTJSMNKGRM-VOTSOKGWSA-N
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Description

Methyl (2E)-2-(ethoxymethylidene)butanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanoic acid and is characterized by the presence of an ethoxymethylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-2-(ethoxymethylidene)butanoate can be synthesized through a variety of methods. One common approach involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the ethoxymethylidene group into the butanoic acid ester, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(ethoxymethylidene)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Methyl (2E)-2-(ethoxymethylidene)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-2-(ethoxymethylidene)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The ethoxymethylidene group can also interact with nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Similar in structure but lacks the ethoxymethylidene group.

    Ethyl butanoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl (2E)-2-(methoxymethylidene)butanoate: Similar structure with a methoxymethylidene group instead of an ethoxymethylidene group.

Uniqueness

Methyl (2E)-2-(ethoxymethylidene)butanoate is unique due to the presence of the ethoxymethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2E)-2-(ethoxymethylidene)butanoate

InChI

InChI=1S/C8H14O3/c1-4-7(6-11-5-2)8(9)10-3/h6H,4-5H2,1-3H3/b7-6+

InChI Key

SXFBUTJSMNKGRM-VOTSOKGWSA-N

Isomeric SMILES

CC/C(=C\OCC)/C(=O)OC

Canonical SMILES

CCC(=COCC)C(=O)OC

Origin of Product

United States

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